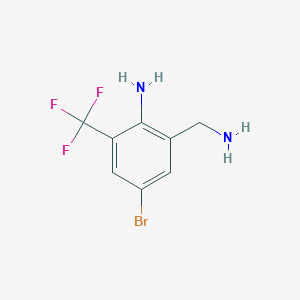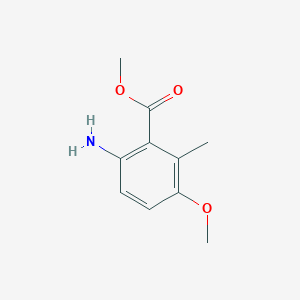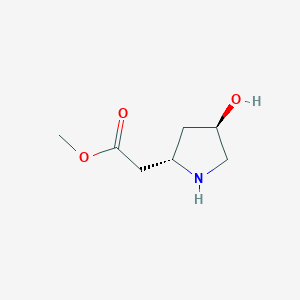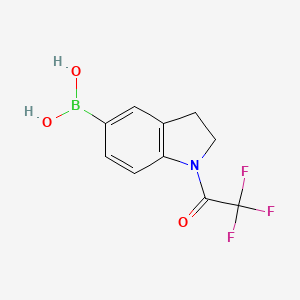
3-acetyl-6-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-6-methoxyquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an acetyl group at the third position, a methoxy group at the sixth position, and a quinolin-2(1H)-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
3-acetyl-6-methoxyquinolin-2(1H)-one:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methoxyquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-methoxyquinoline: Lacks the acetyl group but has the methoxy group.
3-acetylquinoline: Lacks the methoxy group but has the acetyl group.
Uniqueness
3-acetyl-6-methoxyquinolin-2(1H)-one: is unique due to the presence of both the acetyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-acetyl-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-8-5-9(16-2)3-4-11(8)13-12(10)15/h3-6H,1-2H3,(H,13,15) |
Clave InChI |
GACBCEUFSGXRLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=CC(=C2)OC)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

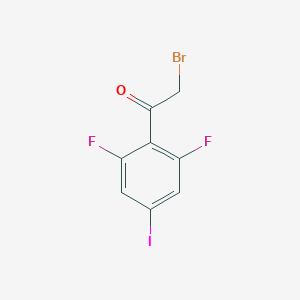
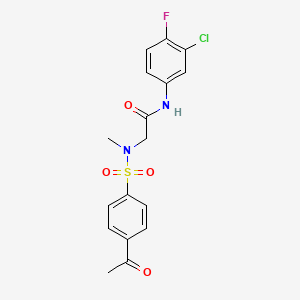
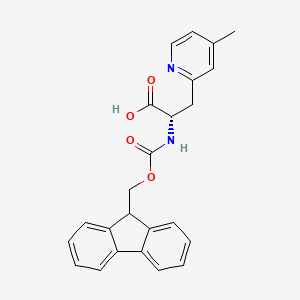
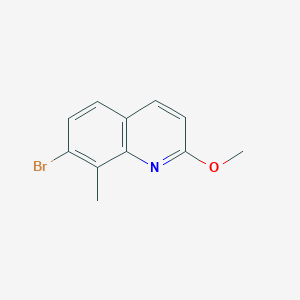
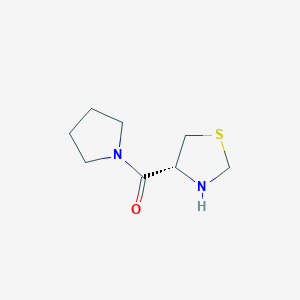
![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)

